REACTION_CXSMILES
|
C1C([CH2:4][N:5]2[C:15](=[O:16])[N:14]([CH2:17]C3CC3)[C:12](=[O:13])[C:7]3[N:8]=[C:9](N)[NH:10][C:6]2=3)C1.C[O:22][C:23]1C=CC(C2CNC(=O)NC2)=C[C:28]=1[O:29][C@@H:30]1[C@@H:35]2C[C@@H](CC2)C1.N1(C(=O)C2NC=NC=2N(C)C1=O)C.CC(CN1C(=O)N(C)C(=O)C2N=CNC1=2)C.CCCOC1C=C([C@@]2(C)OC(=O)NC2)C=CC=1OC.COC1C=C(C2C=CC(=O)NN=2)C=CC=1OC(F)F.CC[C@]12C=C(C(OCC)=O)N3C4=C(CCN([C@@H]14)CCC2)C1C=CC=CC=13.COC1C=CC(C2CNC(=O)C2)=CC=1OC1CCCC1.CCCN1C(=O)N(C2C=CC(Cl)=CC=2)C2NC=NC=2C1=O.C1C(C(NC2C(Cl)=CN=CC=2Cl)=O)=CC(OCC2CC2)=C(OC(F)F)C=1.CCOC1C=C2[C@H]3CN(C)CC[C@H]3N=C(C3C=CC(C(N(C(C)C)C(C)C)=O)=CC=3)C2=CC=1OC>>[CH3:4][N:5]1[C:15](=[O:16])[N:14]([CH3:17])[C:12](=[O:13])[C:7]2[N:8]([CH2:35][CH:30]3[O:22][CH2:23][CH2:28][O:29]3)[CH:9]=[N:10][C:6]1=2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC1CN2C3=C(N=C(N3)N)C(=O)N(C2=O)CC4CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C(=O)NC=2C(=CN=CC2Cl)Cl)OCC3CC3)OC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC=1C=C2C(=CC1OC)C(=N[C@H]3[C@@H]2CN(CC3)C)C=4C=CC(=CC4)C(=O)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1O[C@H]2C[C@@H]3CC[C@H]2C3)C4CNC(=O)NC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC(F)F)C2=NNC(=O)C=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4C(=C2)C(=O)OCC)CC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1OC2CCCC2)C3CC(=O)NC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCN1C(=O)C2=C(NC=N2)N(C1=O)C=3C=CC(=CC3)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CN1C2=C(N(C=N2)CC3OCCO3)C(=O)N(C1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |